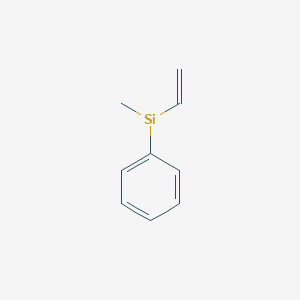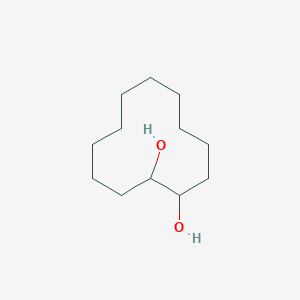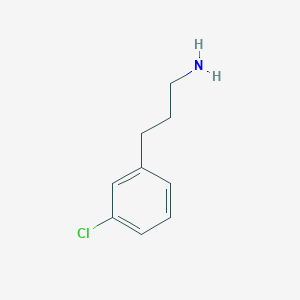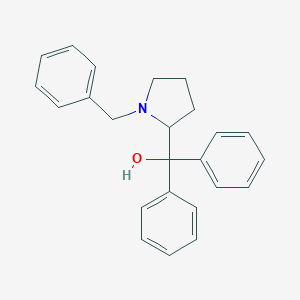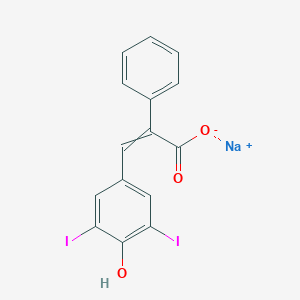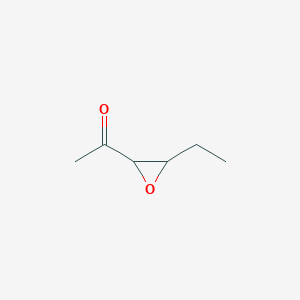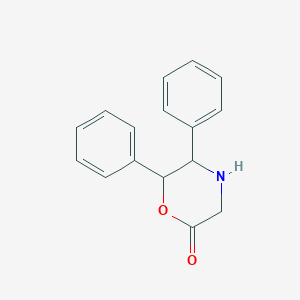
5,6-Diphenylmorpholin-2-one
描述
5,6-Diphenylmorpholin-2-one is a chemical compound with the molecular formula C16H15NO2 It is a morpholinone derivative characterized by the presence of two phenyl groups attached to the morpholine ring
作用机制
Target of Action
It is known that the compound can be used as a synthon for the asymmetric synthesis of n-protected α-amino acids .
Mode of Action
The mode of action of 5,6-Diphenylmorpholin-2-one involves its use as an intermediate in the synthesis of α-amino acid derivatives . It serves as a chiral, non-racemic template for the construction of α-amino acids . The compound can be coupled with a variety of electrophiles and nucleophiles to provide optically pure α-homologated amino acids after cleavage of the chiral template .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of α-amino acids . These amino acids are found in a large number of biologically important metabolites and natural products . The compound offers great versatility for preparing structurally diverse amino acids in high optical purity .
Pharmacokinetics
It is known that the compound is quite stable to storage and handling .
Result of Action
The result of the action of this compound is the production of optically pure α-homologated amino acids . These amino acids can be used in the synthesis of several complex alkaloid natural products .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diphenylmorpholin-2-one typically involves the reaction of 2-amino-1,2-diphenylethanol with ethyl bromoacetate, followed by N-protection and ring-closure using p-toluenesulfonic acid (p-TsOH). The reaction conditions include:
Step 1: Reaction of 2-amino-1,2-diphenylethanol with ethyl bromoacetate in the presence of a base such as triethylamine in tetrahydrofuran (THF) at room temperature.
Step 2: N-protection using di-tert-butyl dicarbonate in chloroform and sodium bicarbonate solution.
Step 3: Ring-closure using p-toluenesulfonic acid to form the morpholinone ring
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions: 5,6-Diphenylmorpholin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the morpholine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted morpholinones or phenyl derivatives.
科学研究应用
5,6-Diphenylmorpholin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis of α-amino acids.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals
相似化合物的比较
- 4-tert-Butoxycarbonyl-5,6-diphenylmorpholin-2-one
- 4-Cbz-5,6-diphenylmorpholin-2-one
Comparison: 5,6-Diphenylmorpholin-2-one is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable compound for specialized applications .
属性
IUPAC Name |
5,6-diphenylmorpholin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPOSIZJPSDSIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633390 | |
| Record name | 5,6-Diphenylmorpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19180-79-1 | |
| Record name | 5,6-Diphenylmorpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 5,6-Diphenylmorpholin-2-one in organic synthesis?
A1: this compound, often protected with Boc or Cbz groups, serves as a valuable chiral template for synthesizing optically pure α-amino acids [, , , , ]. Its rigid structure and chiral centers allow for stereoselective reactions, leading to the formation of enantiomerically enriched amino acids.
Q2: How is 3-Bromo-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazin-2-one synthesized and utilized?
A3: This compound, also a valuable building block, is typically synthesized by reacting the parent this compound with N-Bromosuccinimide []. It acts as an electrophilic glycine equivalent, enabling the preparation of various α-substituted-α-amino acids with high enantiomeric excess [].
Q3: Are there any reported applications of this compound beyond amino acid synthesis?
A4: Yes, researchers have employed this compound derivatives in the synthesis of spirooxindole pyrrolidines []. These compounds are formed through an asymmetric [, ] dipolar cycloaddition reaction with azomethine ylides derived from the morpholin-2-one.
Q4: What are the advantages of using this compound as a chiral auxiliary compared to other methods?
A5: While a direct comparison is not provided in the research, this compound's advantages likely stem from its ability to induce high diastereoselectivity during alkylation reactions [, ]. This leads to the formation of desired enantiomers of α-amino acids with greater purity and efficiency.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


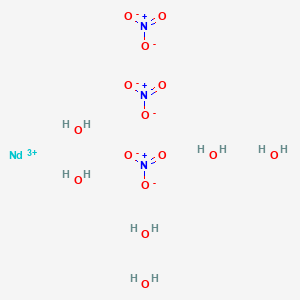
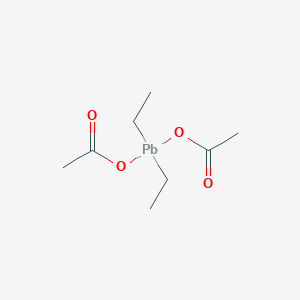

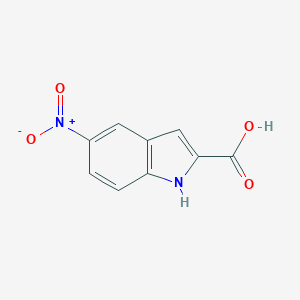
![(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid](/img/structure/B95512.png)
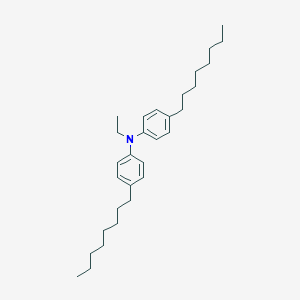
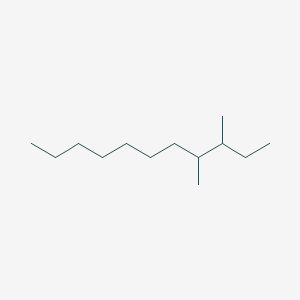
![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)
